Tri-O-benzoyl-D-galactal

Catalog No.
S1921616
CAS No.
34948-79-3
M.F
C27H22O7
M. Wt
458.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-benzoyl-D-galactal

CAS Number

34948-79-3

Product Name

Tri-O-benzoyl-D-galactal

IUPAC Name

[(2R,3R,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate

Molecular Formula

C27H22O7

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24-/m1/s1

InChI Key

OZFFEFRJEYIEGH-WXFUMESZSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Tri-O-benzoyl-D-galactal is a chemical compound classified as a carbohydrate derivative, specifically a galactose derivative. Its molecular formula is C27H22O7C_{27}H_{22}O_{7}, and it has a molecular weight of approximately 466.46 g/mol. The compound features three benzoyl groups attached to the hydroxyl groups of D-galactal, which enhances its stability and solubility in organic solvents. This modification allows for various applications in organic synthesis and biochemistry, particularly in the field of glycoscience.

  • Specific information on TOBG's safety hazards is limited.
  • As a general precaution, similar aromatic compounds can be irritating to the skin and eyes [].
  • It's advisable to handle TOBG with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Note:

  • This analysis focuses on the scientific research aspects of TOBG.
  • For specific details on its synthesis or advanced applications, further scientific literature would be necessary.
Due to its reactive functional groups. It is often utilized in glycosylation reactions, where it acts as a glycosyl donor. The benzoyl protecting groups can be removed under specific conditions, allowing for further functionalization of the galactal moiety. For instance, the compound can undergo hydrolysis to yield D-galactal and benzoyl derivatives. Additionally, it can participate in azidonitration and other transformations involving nucleophilic attack on the anomeric carbon .

The biological activity of Tri-O-benzoyl-D-galactal has been explored mainly concerning its role as a precursor in the synthesis of oligosaccharides and glycoproteins. These complex carbohydrates are essential for various biological processes, including cell recognition, signaling, and immune responses. The compound's derivatives have shown potential in biomedical applications, particularly in vaccine development and drug delivery systems due to their ability to mimic natural glycan structures .

The synthesis of Tri-O-benzoyl-D-galactal typically involves the protection of D-galactal using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The general procedure includes:

  • Dissolving D-galactal: Dissolve D-galactal in an appropriate solvent (e.g., dichloromethane).
  • Adding Benzoyl Chloride: Introduce benzoyl chloride to the solution.
  • Base Addition: Add a base to facilitate the reaction.
  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography.
  • Purification: Purify the resulting product through column chromatography.

This method allows for high yields of Tri-O-benzoyl-D-galactal while maintaining its structural integrity .

Tri-O-benzoyl-D-galactal is primarily used in:

  • Organic Synthesis: As a building block for synthesizing more complex carbohydrates and glycosides.
  • Glycobiology Research: In studies focused on carbohydrate-protein interactions and their implications in cell biology.
  • Pharmaceutical Development: As a precursor for designing glycosylated drugs and vaccine candidates that require specific carbohydrate structures for efficacy .

Interaction studies involving Tri-O-benzoyl-D-galactal have focused on its ability to interact with proteins and other biomolecules through its carbohydrate moiety. These interactions can influence biological pathways and are crucial for understanding how carbohydrates mediate cellular functions. For example, research has shown that oligosaccharides derived from Tri-O-benzoyl-D-galactal can bind to lectins, which are proteins that recognize specific carbohydrate structures, thereby playing a role in cellular communication and immune responses .

Tri-O-benzoyl-D-galactal shares structural similarities with other acylated sugar derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Tri-O-acetyl-D-galactalAcetyl groups instead of benzoylMore reactive due to less steric hindrance
Tri-O-benzyl-D-galactalBenzyl groups instead of benzoylHigher stability compared to tri-O-acetyl forms
3,4,6-Tri-O-methyl-D-galactalMethyl groupsDifferent solubility properties
3,4,6-Tri-O-phenyl-D-galactalPhenyl groupsEnhanced electronic properties

Tri-O-benzoyl-D-galactal stands out due to its balance between reactivity and stability provided by the benzoyl protecting groups, making it particularly useful in synthetic applications where selective reactions are required .

XLogP3

5.2

Wikipedia

2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol

Dates

Modify: 2023-08-16

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